

Spectroscopic Analysis of 3-Hydroxy-6-methyl-2-nitropyridine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-Hydroxy-6-methyl-2-nitropyridine**

Cat. No.: **B146962**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **3-Hydroxy-6-methyl-2-nitropyridine** (CAS No: 15128-90-2), a key intermediate in synthetic organic chemistry. The document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols and visual representations of analytical workflows and molecular fragmentation.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for **3-Hydroxy-6-methyl-2-nitropyridine**, facilitating easy reference and comparison.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
2.44	Singlet	-	3H	$-\text{CH}_3$
7.52	Doublet	8.5	1H	Ar-H
7.58	Doublet	8.5	1H	Ar-H

Solvent: DMSO-d₆, Spectrometer Frequency: 300 MHz[[1](#)]

Table 2: ^{13}C NMR Spectroscopic Data

Experimental ^{13}C NMR data for **3-Hydroxy-6-methyl-2-nitropyridine** is not readily available in the public domain. Predicted chemical shifts based on computational models are provided below.

Predicted Chemical Shift (δ) ppm	Assignment
~17.5	-CH ₃
~126.0	C-5
~138.0	C-4
~142.0	C-2
~150.0	C-6
~155.0	C-3

Note: These are predicted values and should be confirmed by experimental data.

Table 3: IR Spectroscopic Data

A detailed vibrational analysis of **3-Hydroxy-6-methyl-2-nitropyridine** has been conducted using FT-IR and FT-Raman spectroscopy. The characteristic absorption bands are summarized below. For a comprehensive assignment of all vibrational modes, refer to the work by Karnan et al. (2012).[\[2\]](#)

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
~3400-3200	Broad	O-H stretch (Hydrogen-bonded)
~3100-3000	Medium	Aromatic C-H stretch
~2950-2850	Weak	Aliphatic C-H stretch (-CH ₃)
~1600-1475	Medium-Strong	Aromatic C=C stretch
~1550 and ~1350	Strong	Asymmetric and Symmetric N-O stretch (-NO ₂)
~1300-1000	Strong	C-O stretch

Table 4: Mass Spectrometry Data

m/z	Ion	Method
153	[M-H] ⁻	ESI-Q1MS

Molecular Formula: C₆H₆N₂O₃, Molecular Weight: 154.12 g/mol [\[1\]](#)

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

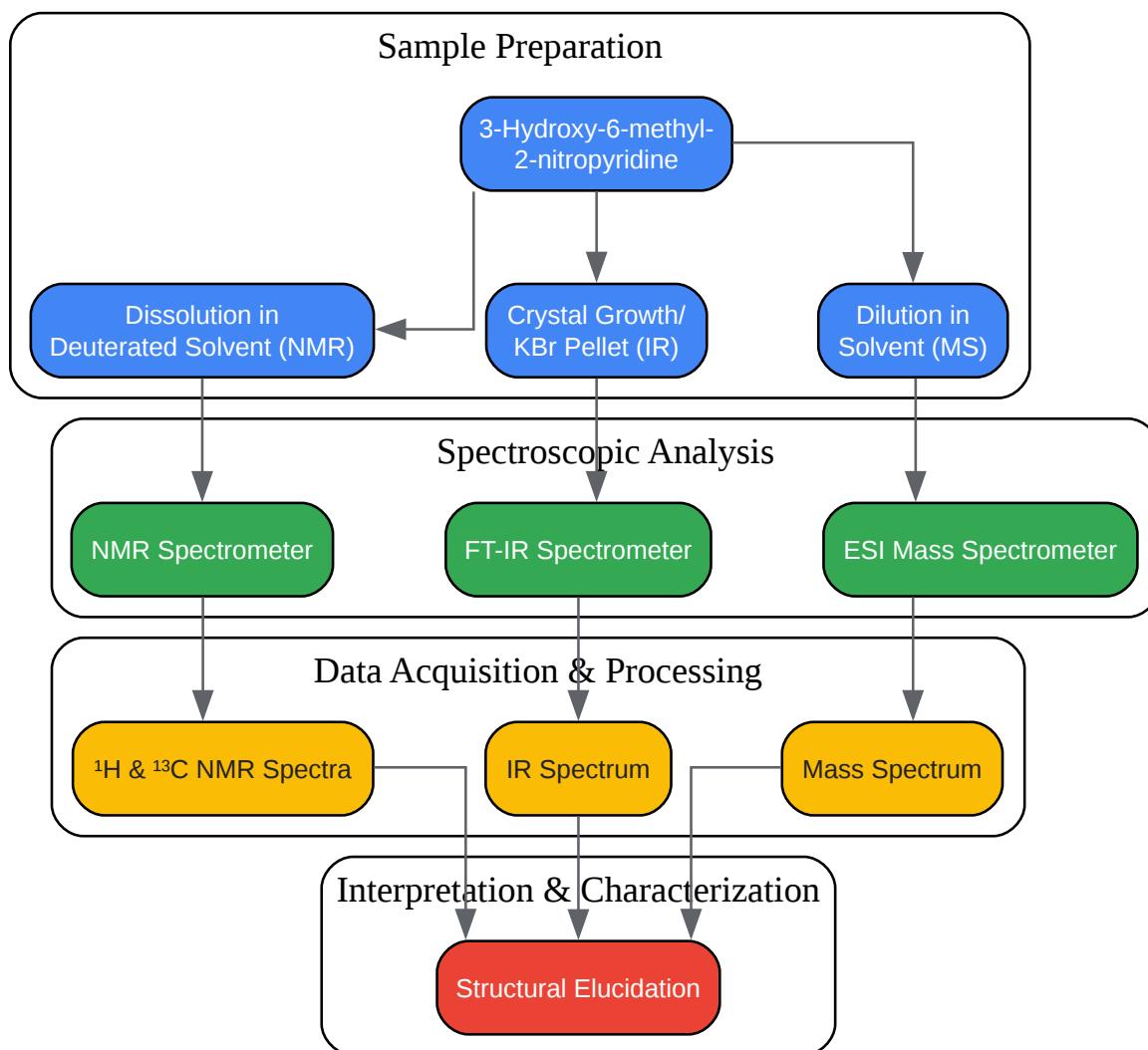
Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 10-20 mg of **3-Hydroxy-6-methyl-2-nitropyridine** was dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution was vortexed to ensure homogeneity and then transferred to a 5 mm NMR tube.
- Instrumentation: A 300 MHz NMR spectrometer was used for the analysis.
- ¹H NMR Data Acquisition:
 - Pulse Program: Standard single-pulse sequence.

- Number of Scans: 16
- Relaxation Delay: 1.0 s
- Spectral Width: -2 to 12 ppm
- Temperature: 298 K
- Data Processing: The acquired Free Induction Decay (FID) was Fourier transformed. The resulting spectrum was phased and baseline corrected. Chemical shifts were referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

Infrared (IR) Spectroscopy

- Sample Preparation: For solid-state analysis, single crystals of **3-Hydroxy-6-methyl-2-nitropyridine** were grown by slow evaporation from an ethanol solution. Alternatively, the spectrum can be recorded using the KBr pellet method, where a small amount of the sample is ground with potassium bromide and pressed into a thin disk.
- Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.
- Data Acquisition:
 - Spectral Range: 4000-400 cm⁻¹
 - Resolution: 4 cm⁻¹
 - Number of Scans: 32
- Data Processing: The interferogram was Fourier transformed to produce the infrared spectrum. The spectrum was then baseline corrected.


Mass Spectrometry (MS)

- Sample Preparation: A dilute solution of **3-Hydroxy-6-methyl-2-nitropyridine** was prepared in a suitable solvent such as methanol or acetonitrile.
- Instrumentation: A Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source.

- Data Acquisition:
 - Ionization Mode: Negative Ion Mode
 - Capillary Voltage: 3.5 kV
 - Cone Voltage: 30 V
 - Source Temperature: 120 °C
 - Desolvation Temperature: 300 °C
 - Mass Range: 50-200 m/z
- Data Processing: The acquired mass spectrum was analyzed to identify the molecular ion peak.


Visualizations

The following diagrams, generated using Graphviz, illustrate the general workflow for spectroscopic analysis and a proposed fragmentation pathway for **3-Hydroxy-6-methyl-2-nitropyridine** in mass spectrometry.

[Click to download full resolution via product page](#)

Caption: General workflow for the spectroscopic analysis of a chemical compound.

[Click to download full resolution via product page](#)

Caption: Proposed ESI-MS fragmentation pathway for **3-Hydroxy-6-methyl-2-nitropyridine**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Spectroscopic Analysis of 3-Hydroxy-6-methyl-2-nitropyridine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b146962#spectroscopic-data-nmr-ir-ms-of-3-hydroxy-6-methyl-2-nitropyridine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com